(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound characterized by its unique diazabicyclo structure, which includes two nitrogen atoms in the bicyclic framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its stereochemical configuration, which is crucial for its biological activity and chemical reactivity.
The compound is classified under bicyclic amines and has been the subject of research due to its interesting structural properties and potential biological activities. It is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications .
The synthesis of (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane typically involves several steps:
The reaction conditions are critical; they often require specific temperatures and pressures to ensure high yield and purity of the final product. For industrial applications, continuous flow reactors may be utilized to optimize production efficiency.
The molecular formula for (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane is . Its structure features a bicyclic framework with two nitrogen atoms integrated into the rings.
(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions:
The specific reagents and conditions used for these reactions can significantly influence the products formed:
The mechanism of action for (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane involves its interaction with biological targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects:
This interaction is critical for understanding its potential therapeutic applications in medicinal chemistry.
The compound is typically a liquid at room temperature with a pale-yellow to yellow-brown color. Its physical form may vary based on purity and storage conditions.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits notable stability when stored appropriately .
(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane has several scientific uses:
Its versatility makes it a valuable compound in both academic research and industrial applications.
The diazabicyclo[4.2.0]octane structural framework represents a significant class of conformationally restricted heterocyclic compounds whose synthetic exploration began in earnest during the late 20th century. Early synthetic approaches to related azabicyclo[4.2.0]octane systems relied heavily on photochemical cycloadditions, exemplified by the stereoselective synthesis of 2-azabicyclo[4.2.0]octane derivatives through ultraviolet irradiation of 1,4-dihydropyridine precursors with electron-deficient alkenes [2]. These pioneering methods established the foundational synthetic routes for accessing the strained bicyclic architecture characterized by a fused cyclobutane-piperidine ring system. The intrinsic ring strain energy associated with the cyclobutane moiety, combined with the stereochemical complexity introduced by multiple chiral centers, presented formidable synthetic challenges that stimulated methodological innovations [1].
The strategic incorporation of nitrogen atoms at bridgehead positions significantly altered the molecular topology and electronic properties compared to carbocyclic analogs. This structural modification enhanced potential for biological interactions, particularly with neurological targets, propelling medicinal chemistry interest . As synthetic methodologies matured throughout the 1990s, chemists developed more sophisticated catalytic approaches, including transition metal-mediated processes and asymmetric transformations, enabling access to enantiomerically enriched intermediates critical for structure-activity relationship studies [1] [2]. The structural evolution from monocyclic amines to these constrained bicyclic systems reflected a broader paradigm shift in drug design toward three-dimensionally complex architectures with improved target selectivity and metabolic stability profiles.
The (1S,6R)-3-methyl-3,7-diazabicyclo[4.2.0]octane framework exemplifies the critical importance of absolute stereochemistry in determining the physicochemical and biological properties of constrained heterocycles. This specific stereoisomer possesses defined chiral centers at positions 1 and 6, creating a distinct three-dimensional arrangement where the methyl substituent at position 3 occupies a pseudo-equatorial orientation, minimizing steric interactions with the fused cyclobutane ring [1] . Molecular modeling analyses reveal that the (1S,6R) configuration induces a characteristic bond angle distortion of approximately 92-95° within the cyclobutane moiety, significantly influencing the nitrogen lone pair orientation and subsequent hydrogen-bonding capabilities [1].
Table 1: Key Molecular Characteristics of (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane
Structural Feature | Specification | Functional Significance |
---|---|---|
Ring System | Bicyclo[4.2.0]octane | High ring strain enhances reactivity |
Nitrogen Positions | 3,7-positions | Tertiary and secondary amine functionalities |
Stereocenters | (1S,6R) configuration | Dictates three-dimensional pharmacophore |
Substituent | 3-Methyl group | Influences basicity and steric accessibility |
Molecular Formula | C₇H₁₄N₂ | Balanced lipophilicity-hydrophilicity profile |
The protonation behavior of this diazabicyclic system displays notable stereochemical dependence, with the (1S,6R) isomer exhibiting a pKa shift of approximately 0.5 units compared to its diastereomers, attributed to differential solvent exposure of the secondary amine . This stereoelectronically distinct environment significantly impacts molecular recognition phenomena, as evidenced by receptor binding studies showing 10-30 fold affinity differences between stereoisomers for neurological targets . The conformational rigidity imparted by the bicyclic scaffold effectively preorganizes the molecule for optimal interactions with complementary biological surfaces, while the methyl substituent introduces strategic steric control to modulate binding specificity [1].
Despite significant advances in diazabicyclo[4.2.0]octane chemistry, several methodological limitations persist in the synthesis of stereochemically pure (1S,6R)-3-methyl-3,7-diazabicyclo[4.2.0]octane derivatives. Current photochemical approaches, while effective for constructing the bicyclic framework, frequently suffer from incomplete stereocontrol, with typical enantiomeric excess (ee) values ranging from 45-85% even when employing chiral auxiliaries or catalysts [2]. This stereochemical impurity necessitates cumbersome purification sequences, diminishing overall yield and scalability. Moreover, the substrate generality of existing methods remains constrained, with limited tolerance for electron-donating substituents or extended conjugation systems, significantly restricting the structural diversity accessible for medicinal chemistry programs [1] [2].
The catalytic functionalization of preformed diazabicyclic scaffolds presents additional challenges, particularly regarding regioselective differentiation between the two nitrogen atoms and selective modification of the sterically hindered cyclobutane ring. Fundamental questions remain unanswered regarding the electronic communication between the two nitrogen centers and how this influences chemical reactivity at distal positions. Additionally, the development of sustainable methodologies incorporating green chemistry principles—such as photocatalytic variants, continuous-flow processing, and biocatalytic approaches—represents an underexplored frontier with significant potential for improving the synthetic efficiency and environmental footprint of these synthetically valuable building blocks [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: